n-Methylbiphenyl-4-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
36901-22-1 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-methyl-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
MJLRZWZHJVJXKA-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Pathways for N Methylbiphenyl 4 Sulfonamide and Its Analogues
Established Synthetic Routes to Sulfonamide Scaffolds
The formation of the sulfonamide bond is a cornerstone of organic synthesis, with both direct and indirect methods being widely employed.
Direct Synthetic Approaches to Sulfonamide Formation
Direct methods for sulfonamide synthesis often involve the coupling of sulfonic acids or their salts with amines. One approach utilizes triphenylphosphine (B44618) ditriflate to facilitate the direct coupling of sulfonic acid salts with amines. researchgate.netnih.gov Another strategy employs microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields. organic-chemistry.org This microwave-assisted method involves the activation of the sulfonic acid with 2,4,6-trichloro- researchgate.netnih.govorganic-chemistry.org-triazine (TCT). organic-chemistry.org
Recent advancements have also focused on the oxidative coupling of thiols and amines. For instance, an I2O5-mediated reaction under metal-free conditions allows for the synthesis of a variety of sulfonamides in moderate to good yields. thieme-connect.com
Indirect Synthetic Methodologies for Enhanced Product Purity
The most traditional and widely used indirect method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.netresearchgate.net While effective, this method can be hampered by the moisture sensitivity of sulfonyl chlorides and the potential for difficult purification. researchgate.netmdpi.com
To circumvent the challenges associated with pre-synthesized sulfonyl chlorides, in situ generation methods have been developed. One such method involves the oxidative chlorination of thiols to form sulfonyl chlorides, which then react with amines to produce sulfonamides in excellent yields. organic-chemistry.org Another approach utilizes N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org
An alternative indirect route that often leads to higher purity products involves the use of amino carboxylic acids. mdpi.com In this method, the amino acid is first converted to a soluble sodium carboxylate intermediate, which then reacts with a sulfonyl chloride. The resulting product is often insoluble and can be easily purified. mdpi.com This approach has been successfully used in the synthesis of various sulfonamide-containing compounds. researchgate.net
| Method | Starting Materials | Reagents/Conditions | Advantages |
| Direct Coupling | Sulfonic acid salts, Amines | Triphenylphosphine ditriflate | Direct formation of sulfonamide bond researchgate.netnih.gov |
| Microwave-Assisted | Sulfonic acids/salts, Amines | 2,4,6-trichloro- researchgate.netnih.govorganic-chemistry.org-triazine (TCT), Microwave | Rapid, high yields, good functional group tolerance organic-chemistry.org |
| Oxidative Coupling | Thiols, Amines | I2O5 | Metal-free conditions thieme-connect.com |
| Classical Indirect | Sulfonyl chlorides, Amines | Base (e.g., pyridine, triethylamine) | Widely applicable researchgate.netresearchgate.net |
| In situ Sulfonyl Chloride | Thiols, Amines | H2O2/SOCl2 or NCS/Tetrabutylammonium chloride | Avoids isolation of sensitive sulfonyl chlorides organic-chemistry.org |
| Amino Acid Route | Amino carboxylic acids, Sulfonyl chlorides | Base | High product purity, simplified purification mdpi.comresearchgate.net |
Innovative Strategies for Biphenyl (B1667301) Moiety Construction
The construction of the biphenyl core is a critical step in the synthesis of n-Methylbiphenyl-4-sulfonamide. Modern cross-coupling and metalation techniques have proven to be powerful tools for this purpose.
Suzuki-Miyaura Cross-Coupling Reactions in Biphenyl Sulfonamide Synthesis
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and has been extensively used in the synthesis of biphenyl compounds. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. In the context of biphenyl sulfonamide synthesis, this can involve coupling a pre-formed sulfonamide-containing aryl halide with an appropriate aryl boronic acid. researchgate.netvulcanchem.com For instance, a library of biphenyl amides and sulfonamides has been synthesized using microwave-mediated Suzuki-Miyaura couplings. gre.ac.uk
A three-component synthesis of aryl sulfonamides has also been developed using a palladium-catalyzed Suzuki-Miyaura coupling. This method utilizes sulfuric chloride, a secondary amine, and an arylboronic acid, avoiding the pre-synthesis of sulfonyl chlorides. nih.gov
Directed ortho-Metalation (DoM) Reactions in Biphenyl Sulfonamide Synthesis
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The sulfonamide group itself can act as a directed metalation group (DMG), facilitating the introduction of substituents at the ortho position. researchgate.netcapes.gov.br This approach allows for the construction of polysubstituted aromatic compounds. researchgate.net
A facile and efficient synthesis of N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamides has been achieved by linking a DoM reaction with a Suzuki reaction. bit.edu.cn This method starts with readily available benzenesulfonyl chloride and various fatty amines, offering a cost-effective and high-yielding route. bit.edu.cn The development of new directed metalation groups, such as the N-cumyl group, has further expanded the utility of DoM in the synthesis of complex aromatic systems. researchgate.net
Chemo- and Regioselective Functionalization of the this compound Core
The functionalization of the pre-formed this compound core is crucial for creating diverse analogs. The inherent reactivity of the aromatic rings and the sulfonamide group allows for selective modifications.
The development of new methodologies for the non-ortho-functionalization of arenes is an area of active research. nih.gov For instance, templated C-H bond breaking approaches using s-block metal sodium magnesiates have been used to create previously inaccessible multi-iodoarenes from simple arene feedstocks like biphenyl. nih.gov These iodoarenes can then serve as versatile building blocks for further transformations.
C-H Activation Strategies for Selective Derivatization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool for molecular derivatization, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net In the context of aryl sulfonamides, the sulfonamide moiety itself can act as a directing group, guiding transition metal catalysts to selectively activate and functionalize specific C-H bonds, typically at the ortho position. Current time information in Madison County, US.rsc.org
Transition-metal-catalyzed C-H activation provides a versatile platform for introducing a variety of functional groups onto the biphenyl scaffold. acs.org Palladium (Pd), Rhodium (Rh), and Iridium (Ir) complexes are prominent catalysts in these transformations. Current time information in Madison County, US.princeton.edu For instance, Pd(II)-catalyzed C-H arylation has been used to construct biaryl sulfonamides by coupling aromatic carboxamides with iodobenzenesulfonamides, assisted by a bidentate directing group. Current time information in Madison County, US.
A significant challenge in C-H activation is controlling regioselectivity, especially in molecules with multiple potential reaction sites. Research has shown that the site-selectivity of C-H functionalization on aryl sulfonamides containing other strongly coordinating groups (like N-heterocycles) can be switched. princeton.edu By using a Rh(III) catalyst, the C-H carbenoid functionalization could be directed to the ortho-position of either the sulfonamide or the N-heterocycle by tuning the polarity of the solvent and the concentration of additives. princeton.edu This level of control is crucial for the late-stage functionalization of complex molecules.
Furthermore, a two-step C-H sulfination sequence has been developed to access aryl sulfonamides. This method involves an initial site-selective thianthrenation of an arene, followed by a palladium-catalyzed coupling with a sulfur dioxide source like sodium hydroxymethylsulfinate (Rongalite). rsc.org The resulting aryl sulfinate intermediate can then be converted to the corresponding sulfonamide. rsc.org This strategy highlights the utility of C-H functionalization to install a handle that can be further elaborated to the desired sulfonamide group.
Table 1: Examples of Catalytic Systems for C-H Derivatization of Sulfonamides
| Catalyst System | Directing Group | Type of Functionalization | Selectivity | Reference |
| Rh(III) / Solvent & Additive | Sulfonamide / N-heterocycle | Carbenoid Insertion | Switchable ortho to either group | princeton.edu |
| Pd(II) / Bidentate Ligand | Carboxamide | Arylation | ortho to Carboxamide | Current time information in Madison County, US. |
| Pd(dppf)Cl₂ | Thianthrenium Salt | Sulfination | Site-selective | rsc.org |
| Iridium (Ir) | Primary Sulfonamide / Pyrazole | Deuteration | Chemoselective for Sulfonamide | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry. For biphenyl derivatives like this compound, chirality can arise from atropisomerism, which is caused by restricted rotation around the single bond connecting the two aryl rings. york.ac.uk The development of stereoselective methods to access these axially chiral sulfonamides is an active area of research.
One prominent strategy is the use of transition-metal catalysis with chiral ligands. A catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a palladium-catalyzed N-allylation, often referred to as the Tsuji-Trost reaction. Current time information in Madison County, US.thieme-connect.com In this approach, a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, facilitates the reaction between a secondary sulfonamide and an allyl acetate (B1210297) to produce the N-allylated axially chiral sulfonamide with good yield and high enantioselectivity. Current time information in Madison County, US.thieme-connect.com
Another powerful catalytic method involves the atroposelective hydroamination of allenes. A palladium-catalyzed process has been developed to construct a variety of axially chiral sulfonamides by reacting aryl sulfonamides with allenes in the presence of a chiral ligand. organic-chemistry.org This transformation provides direct access to these valuable chiral scaffolds with high yields and excellent enantioselectivity. organic-chemistry.org
Substrate-controlled diastereoselective methods also provide a viable route to chiral biphenyls. This involves using a chiral auxiliary covalently attached to the substrate to direct the stereochemical outcome of a bond-forming reaction. For example, a chiral sulfoxide (B87167) group can serve as both a directing group for C-H activation and a source of chirality. researchgate.net The atropodiastereoselective olefination of biphenyls bearing a chiral p-tolyl sulfoxide auxiliary has been demonstrated, where the sulfoxide directs a palladium catalyst to the ortho C-H bond and simultaneously controls the stereochemistry of the newly formed chiral axis. researchgate.net
Table 2: Methodologies for Stereoselective Synthesis of Chiral Sulfonamide Analogues
| Method | Key Reagents/Catalysts | Type of Chirality | Key Transformation | Reference |
| Catalytic Asymmetric N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C Axial Chirality | Tsuji-Trost Reaction | Current time information in Madison County, US.thieme-connect.com |
| Catalytic Atroposelective Hydroamination | Pd-catalyst / Chiral Ligand | Axial Chirality | Hydroamination of Allenes | organic-chemistry.org |
| Auxiliary-Mediated C-H Olefination | Chiral p-tolyl sulfoxide / Pd(OAc)₂ | Axial Chirality | Diastereoselective C-H Olefination | researchgate.net |
| Organocatalytic Ring Opening | Chiral Bifunctional Organocatalyst | Axial Chirality | Asymmetric Amide C-N Cleavage | rsc.org |
Cascade and Multicomponent Reactions in this compound Synthesis
Several one-pot multicomponent approaches have been developed for the synthesis of sulfonamides. One notable example is a three-component reaction that combines nitroarenes, (hetero)arylboronic acids, and a sulfur source like potassium pyrosulfite. organic-chemistry.org This method proceeds through a sequential C-S and S-N bond formation to afford a diverse range of sulfonamides in good yields. organic-chemistry.org Another MCR involves the copper-catalyzed reaction of (hetero)arylboronic acids, amines, and the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to furnish sulfonamides. thieme-connect.com More recently, a sustainable copper-catalyzed MCR using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent has been reported. rsc.org
Cascade reactions have also been effectively employed. A one-pot method for converting aromatic carboxylic acids and amines directly into sulfonamides has been developed. acs.orgprinceton.edu This process involves a copper-catalyzed decarboxylative halosulfonylation to form an intermediate sulfonyl chloride or fluoride (B91410), which then reacts in situ with an amine to yield the final sulfonamide product. acs.orgprinceton.edu Similarly, tandem reactions that build the core biphenyl structure have been reported. For instance, the sequential Knoevenagel/Michael/Aldol reactions of aromatic aldehydes and β-keto esters can produce intermediate cyclohexanones, which upon oxidative aromatization, yield functionalized biphenyls. researchgate.net Another cascade process involves an intramolecular free radical ipso-substitution on a sulfonamide-tethered substrate to trigger an aryl group transfer, forming the biaryl system. researchgate.net
These advanced reactions showcase the drive towards more elegant and sustainable synthetic routes. By combining multiple bond-forming events into a single, efficient process, chemists can rapidly assemble complex molecular frameworks like that of this compound.
Chemical Reactivity and Mechanistic Investigations of N Methylbiphenyl 4 Sulfonamide Transformations
Reaction Mechanisms of Sulfonamide Formation and Cleavage
The formation of n-Methylbiphenyl-4-sulfonamide, like other sulfonamides, is typically achieved through the reaction of a sulfonyl chloride with an amine. Specifically, biphenyl-4-sulfonyl chloride would be reacted with methylamine (B109427). This reaction generally proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The process can be facilitated by a base to neutralize the HCl produced. nih.gov
Conversely, the cleavage of the sulfonamide bond (deprotection) can be challenging due to its inherent stability. Reductive cleavage methods are often employed. For instance, the use of thioureas as organophotocatalysts in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165) can facilitate the photocleavage of sulfonamides under mild conditions. researchgate.net
The reactivity of sulfonyl chlorides is greater than that of sulfonyl fluorides in the synthesis of sulfonamides. nih.gov In a competitive experiment, N-(trimethylsilyl)morpholine reacted exclusively with the sulfonyl chloride when both a sulfonyl chloride and a sulfonyl fluoride (B91410) were present, indicating a kinetically controlled process. nih.gov Theoretical calculations suggest that while the reaction with sulfonyl fluoride is more exothermic, likely due to the formation of a strong Si-F bond, the greater reactivity of the sulfonyl chloride points to an SAN mechanism involving the attack of the N-silylamine at the sulfur atom. nih.gov
Reactivity Profiles of the Sulfonamide Linkage in Diverse Chemical Environments
The sulfonamide linkage is known for its stability, which makes it a common functional group in pharmaceuticals. nih.govucl.ac.uk However, its reactivity can be influenced by the surrounding chemical environment. For instance, N-aroylsulfonamides can undergo photochemical fragmentation, a process known as N-Aroylsulfonamide-Photofragmentation (ASAP), to produce biaryls. researchgate.net This reaction proceeds through a spirocyclic biradical intermediate and tolerates a variety of functional groups. researchgate.net
The presence of certain substituents on the aromatic rings can significantly impact reactivity. For example, in the context of Smiles-type rearrangements, electron-withdrawing groups on the arenesulfonate can facilitate the reaction. psu.edu Similarly, for arenesulfonamides to undergo this rearrangement, the nitrogen atom often needs to be substituted with an electron-withdrawing group. psu.edu
The stability of the sulfonamide bond is also a key factor in its use as a directing group in C-H activation reactions. The sulfonyl group can coordinate to a metal catalyst, directing functionalization to a specific position on the aromatic ring. thieme-connect.de
Intramolecular Rearrangement Reactions Involving Sulfonamide and Biphenyl (B1667301) Moieties
Intramolecular rearrangements offer a powerful tool for creating complex molecular architectures from simpler precursors. In the context of this compound and related structures, Smiles and thia-Fries rearrangements are of particular interest.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. cdnsciencepub.com In the case of sulfonamides, this typically involves the migration of an aryl group. While the classic Smiles rearrangement is an ionic process, radical versions have also been developed. psu.edu
For a Smiles-type radical rearrangement to occur with arenesulfonamides, the nitrogen atom often requires substitution with an electron-withdrawing group. psu.edu The free sulfonamide (SO2NH-) form is generally not a suitable substrate for this type of rearrangement. psu.edu Recent research has explored visible-light-induced decarbonylative Truce–Smiles rearrangements of N-allylbenzamides, which allows for the synthesis of β-phenethylamine derivatives. acs.org This highlights the potential for modulating the reactivity of the sulfonamide moiety to favor specific rearrangement pathways.
A desulfinylative Smiles rearrangement has been reported for sulfinamides, which proceeds under mild, transition-metal-free conditions to produce diarylamines. acs.org Notably, the analogous sulfonamide was found to be an ineffective substrate under the same conditions, underscoring the distinct reactivity of sulfinamides versus sulfonamides in this transformation. acs.orgnih.gov
The thia-Fries rearrangement involves the migration of a sulfonyl group from an oxygen or nitrogen atom to a carbon atom on an aromatic ring. researchgate.netresearchgate.net This reaction can be promoted by heat, acid catalysts, or photochemical methods. For example, irradiation of arenesulphonanilides in an alcoholic solution can induce a Fries-type rearrangement to yield p-amino-substituted diarylsulphones and arylamines. researchgate.net
Microwave irradiation has been shown to facilitate the Fries rearrangement of aryl sulfonanilides, leading to the exclusive formation of 2-aminoaryl sulfones in excellent yields and short reaction times. researchgate.net Mechanistic studies, including crossover experiments, have helped to elucidate whether these rearrangements proceed via an intramolecular or intermolecular pathway. ucc.ie
While a thia-Fries rearrangement followed by a Smiles rearrangement is a conceivable pathway in some reactions, experimental evidence from studies on sulfinamides suggests that a direct Smiles rearrangement can be the more plausible route. acs.orgnih.gov
Metal-Mediated and Metal-Free Catalytic Transformations of this compound
Catalysis plays a crucial role in the transformation of sulfonamides, enabling reactions that would otherwise be difficult to achieve.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, the Suzuki-Miyaura coupling, often catalyzed by palladium complexes, is a powerful method for forming carbon-carbon bonds. nih.gov A facile and efficient synthesis of N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamides has been developed by linking a Directed ortho Metalation (DoM) reaction with a Suzuki reaction. bit.edu.cn This approach offers high yields under mild conditions, starting from readily available materials. bit.edu.cn
Palladium catalysts are also employed in Heck-Cassar-Sonogashira couplings, which can tolerate sulfonamide functional groups. rsc.org Furthermore, nickel-catalyzed cross-couplings of aryl amides have been developed for the formation of biaryl and aryl-alkyl ketones. acs.org The sulfonyl group itself can act as a directing group in metal-catalyzed C-H functionalization, guiding the reaction to a specific site on the molecule. thieme-connect.de Copper(II) complexes with N-substituted sulfonamides have also been synthesized and characterized, with the sulfonamide moiety participating in the coordination of the metal center. researchgate.net
In the realm of metal-free catalysis, N-heterocyclic carbenes (NHCs) have been used to catalyze a desulfonylative Smiles rearrangement of indole (B1671886) and pyrrole (B145914) carboxaldehydes. nih.gov This method provides access to 2-aroyl indoles and pyrroles from sulfonamide starting materials under mild conditions, avoiding the need for strong bases or transition metals. nih.gov Additionally, transition-metal-free Suzuki-type coupling reactions have been reported, offering an alternative to traditional metal-catalyzed methods. researchgate.net
Table of Reaction Conditions for Catalytic Transformations
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| Suzuki-Miyaura Coupling | Palladium complexes | Forms C-C bonds, tolerant of sulfonamide group. | nih.gov |
| DoM-Suzuki Reaction | n-BuLi, Pd(PPh3)4/K2CO3 | Facile synthesis of N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamides. | bit.edu.cn |
| Heck-Cassar-Sonogashira | Palladium with P3N ligand | Effective in aqueous micellar conditions. | rsc.org |
| Nickel-catalyzed cross-coupling | Ni(cod)2/SIPr | Couples aryl amides with alcohols. | acs.org |
| Desulfonylative Smiles | N-heterocyclic carbene (NHC) | Metal-free, mild conditions for arylation. | nih.gov |
| Reductive Photocleavage | Thioureas (organophotocatalyst) | Mild cleavage of sulfonamide bond. | researchgate.net |
Sophisticated Structural Elucidation and Conformational Analysis of N Methylbiphenyl 4 Sulfonamide
Single-Crystal X-ray Diffraction Studies for Solid-State Architectures
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for n-Methylbiphenyl-4-sulfonamide itself is not publicly available, analysis of closely related structures, such as metal complexes incorporating the 4-methylbiphenyl (B165694) sulfonamide moiety, offers significant insights into its solid-state architecture. A notable example is the fac-Re(I)(CO)3 complex of a 4-methylbiphenyl sulfonamide derivatized diethylenetriamine (B155796) ligand, which has been structurally characterized. researchgate.netiucr.orgiucr.org
Table 1: Selected Crystallographic Data for a 4-Methylbiphenyl Sulfonamide Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Dihedral Angle (Biphenyl) | 36.5(3)° | iucr.org |
| C-C Bond (inter-ring) | 1.484(8) Å | iucr.org |
Analysis of Intermolecular Hydrogen Bonding Networks
In the solid state, sulfonamides are known to form robust intermolecular hydrogen bonds, which play a critical role in defining the crystal lattice. ubbcluj.ro The primary hydrogen bond donor is the sulfonamide N-H group, while the oxygen atoms of the sulfonyl group (S=O) act as strong hydrogen bond acceptors. ubbcluj.roresearchgate.net This leads to the formation of characteristic hydrogen-bonding patterns.
In many aromatic sulfonamides, a common and stable motif is the formation of a dimeric structure through a pair of N-H···O=S hydrogen bonds, creating a centrosymmetric R²₂(8) graph set synthon. ubbcluj.rorsc.org These dimers can then further assemble into more extended networks. The specific nature of these networks can vary, leading to patterns described as zigzag, helical, or straight, depending on other intermolecular interactions and steric factors. ubbcluj.ro The presence of the methyl group on the biphenyl (B1667301) moiety in this compound can influence these packing arrangements.
Elucidation of Supramolecular Aggregation Patterns
In biphenyl-containing structures, π-π stacking interactions between the aromatic rings are common. ubbcluj.ro The twisted conformation of the biphenyl unit can facilitate offset or edge-to-face π-stacking arrangements. For instance, in the aforementioned rhenium complex, intermolecular contacts are observed between the phenyl ring carrying the methyl group and its centrosymmetric equivalent. researchgate.net The aggregation of molecules through these varied interactions leads to complex and often elegant supramolecular synthons, which can form tapes, sheets, or more intricate three-dimensional networks. researchgate.netmontana.edund.edu
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
Elucidation of Solution-State Conformations
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. For a derivative of this compound, specifically the N(SO₂)(4-Mebip)dienH ligand, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the biphenyl group in the range of 7.31-7.89 ppm. sjp.ac.lkresearchgate.net The methyl group protons appear as a singlet around 2.36 ppm. sjp.ac.lk
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering direct evidence for the solution-state conformation. conicet.gov.arumn.edu For example, NOESY experiments could be used to probe the proximity of the N-methyl protons to the protons of the biphenyl rings, providing insight into the preferred orientation around the S-N bond in solution. Studies on similar molecules have shown that the conformation in solution can be influenced by the polarity of the solvent. umich.edu
Table 2: ¹H NMR Chemical Shifts for a 4-Methylbiphenyl Sulfonamide Derivative in DMSO-d₆
| Protons | Chemical Shift (ppm) | Reference |
| Aromatic (biphenyl) | 7.31 - 7.89 (m) | sjp.ac.lk |
| Methyl (on biphenyl) | 2.36 (s) | sjp.ac.lk |
Dynamic NMR Spectroscopy for Rotational Barriers
This compound possesses two key axes of potential rotational restriction: the C-C bond between the two phenyl rings and the S-N bond of the sulfonamide group. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the primary technique for quantifying the energy barriers to such rotational processes. montana.edumdpi.com
Rotation around the biphenyl C-C bond can be hindered by steric interactions of the substituents. nih.gov Similarly, rotation around the S-N bond in sulfonamides can be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. umich.edu If the rate of rotation is slow on the NMR timescale, separate signals for the different conformers (rotamers) may be observed at low temperatures. mdpi.com As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. montana.edu By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.comuwo.canih.gov While specific DNMR studies on this compound are not reported, barriers for rotation in similar biphenyl and sulfonamide systems have been measured to be in the range of <7 to 21.0 kcal/mol, depending on the specific substitution pattern and steric hindrance. umich.edunih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. researchgate.net
The FT-IR spectrum of a 4-methylbiphenyl sulfonamide derivative shows characteristic strong absorption bands for the sulfonyl (SO₂) group. sjp.ac.lkresearchgate.net The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the S=O bonds typically appear in the regions of 1370–1300 cm⁻¹ and 1170–1140 cm⁻¹, respectively. ubbcluj.ronih.gov The stretching vibration of the S-N bond is generally observed in the 940–890 cm⁻¹ range. sjp.ac.lknih.gov
The aromatic C-H stretching vibrations of the biphenyl rings are expected in the 3100–3000 cm⁻¹ region, while the out-of-plane C-H bending vibrations give rise to bands in the 900–675 cm⁻¹ region, which can be diagnostic of the substitution pattern. nih.gov Raman spectroscopy is particularly useful for observing the vibrations of the non-polar biphenyl backbone. nih.govua.esresearchgate.net The inter-ring C-C stretching vibration and the ring breathing modes of the phenyl rings are often prominent in the Raman spectrum. researchgate.net By combining FT-IR and Raman data, a comprehensive assignment of the vibrational modes of this compound can be achieved, providing a detailed fingerprint of the molecule.
Table 3: Characteristic Vibrational Frequencies for a 4-Methylbiphenyl Sulfonamide Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| S=O | Asymmetric Stretch | 1366 | sjp.ac.lk |
| S=O | Symmetric Stretch | 1153 | sjp.ac.lk |
| S-N | Stretch | 913 | sjp.ac.lk |
| Aromatic C-H | Stretch | ~3100-3000 | nih.gov |
| Aromatic C=C | Ring Stretch | ~1600-1450 | ubbcluj.ro |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's elemental composition through high-resolution mass determination and offers insights into its structural framework via the analysis of fragmentation pathways.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which in turn enables the confident assignment of its elemental formula. The molecular formula for this compound is C₁₃H₁₃NO₂S. The exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements.
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₄NO₂S⁺ | 264.0740 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₂S⁺ | 286.0559 |
The fragmentation of this compound under mass spectrometric conditions, typically using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages. The fragmentation pattern is influenced by the structural motifs within the molecule: the biphenyl group, the sulfonamide linkage, and the N-methyl group.
Analysis of related aromatic sulfonamides and biphenyl compounds suggests a plausible fragmentation pathway for this compound. Key fragmentation processes for aromatic sulfonamides often involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). For N-alkyl p-toluenesulfonamides, characteristic fragments include the formation of the tosyl cation (m/z 155) and the protonated p-toluenesulfonamide (B41071) ion (m/z 172). The biphenyl moiety can also undergo fragmentation, often involving the loss of substituents from the aromatic rings.
A proposed fragmentation pathway for this compound is initiated by the cleavage of the sulfonamide group. The primary fragmentation routes likely include:
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a biphenylsulfonyl cation and a methylamine (B109427) radical.
Loss of SO₂: A rearrangement reaction can lead to the extrusion of a neutral sulfur dioxide molecule (a loss of 64 Da). libretexts.org
Fragmentation of the biphenyl system: The biphenyl structure itself is relatively stable, but cleavage of the bond linking the two phenyl rings can occur, or fragmentation can be initiated by the loss of substituents.
Based on these general principles, the following table outlines the proposed major fragment ions for this compound.
| Proposed Fragment | m/z (Proposed) | Origin |
|---|---|---|
| [C₁₂H₉SO₂]⁺ | 217 | Cleavage of the S-N bond, loss of CH₃NH |
| [C₁₃H₁₃N]⁺• | 183 | Loss of SO₂ |
| [C₁₂H₉]⁺ | 153 | Biphenyl cation, loss of SO₂NHCH₃ |
| [C₆H₅]⁺ | 77 | Phenyl cation from cleavage of the biphenyl ring system |
It is important to note that the exact fragmentation pattern and the relative abundance of the fragment ions can vary depending on the ionization method and the collision energy used in the mass spectrometer. Detailed analysis using techniques like collision-induced dissociation (CID) is essential for the definitive elucidation of the fragmentation pathways.
Computational and Theoretical Studies on N Methylbiphenyl 4 Sulfonamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity indices.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like n-Methylbiphenyl-4-sulfonamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its optimal three-dimensional structure (ground state geometry). mdpi.comdntb.gov.ua
Table 1: Representative Data from DFT Calculations on Related Sulfonamide Compounds This table is illustrative, based on typical data from DFT studies of similar molecules.
| Parameter | Typical Calculated Value |
|---|---|
| S-N Bond Length | ~1.67 Å |
| S=O Bond Length | ~1.45 Å |
| C-S-N Bond Angle | ~107° |
| O-S-O Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its electron-donating ability. A higher EHOMO value indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value suggesting a greater ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com FMO analysis can identify the electrophilic and nucleophilic sites within this compound, thereby predicting how it might interact with other molecules or biological targets. researchgate.netscience.gov
Molecular Dynamics Simulations for Conformational Landscapes in Solution
While quantum chemical calculations often model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study their behavior and conformational changes over time in a more realistic solution environment. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior. fu-berlin.de
For this compound, MD simulations can reveal its conformational landscape in a solvent like water. This is crucial because the molecule's shape and flexibility can be significantly influenced by its interactions with solvent molecules. The simulations can track changes in key dihedral angles, such as the rotation around the biphenyl (B1667301) C-C bond and the bonds of the sulfonamide group, to identify the most stable and frequently adopted conformations in solution. nih.gov This information is vital for understanding how the molecule might fit into a binding site of a protein, as both the molecule and the protein are dynamic entities. fu-berlin.debohrium.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Biphenyl Sulfonamide Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netjbclinpharm.org These models are invaluable in drug discovery for predicting the activity of new, unsynthesized analogues. bohrium.com
Group-Based QSAR (GQSAR) is an advanced, fragment-based QSAR approach that correlates the biological activity of a series of compounds with the physicochemical properties of their substituent groups or fragments. researchgate.net Unlike traditional QSAR, GQSAR can analyze both congeneric and non-congeneric series of molecules by breaking them down into a common scaffold and variable substituent fragments. researchgate.netingentaconnect.com
QSAR and GQSAR studies are powerful tools for identifying the key molecular properties, or descriptors, that govern a molecule's ability to be recognized by a biological target. researchgate.netingentaconnect.com For biphenyl sulfonamide analogues, various studies have highlighted several important descriptors.
A GQSAR study on a series of biphenyl-4-sulfonamides identified electrotopological and connectivity indices as being influential for substituents at one position, while the radius of gyration (a measure of size and shape) was important at another. ingentaconnect.com Other 3D-QSAR studies on related sulfonamides have shown that steric, electrostatic, and hydrophobic fields are dominant factors in determining binding affinities. researchgate.net This means that the size, shape, charge distribution, and water-repelling character of different parts of the molecule are critical for its activity. By understanding which descriptors are most influential, chemists can rationally design new analogues with improved properties.
Table 2: Examples of Structural Descriptors Used in QSAR Studies of Biphenyl Sulfonamide Analogues
| Descriptor Type | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Electrostatic Field | Distribution of charge |
| Topological | Connectivity Indices | Atom connectivity and branching |
| Steric/Shape | Radius of Gyration | Molecular size and shape |
| Thermodynamic | Hydrophobic Field | Affinity for non-polar environments |
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
Initial and targeted literature searches have revealed a significant gap in the available scientific data specifically concerning the chemical compound This compound . While extensive research exists on the broader class of sulfonamides and even on various biphenyl-sulfonamide derivatives, scholarly articles detailing the specific computational and theoretical studies for this compound, as requested, could not be located.
The provided outline requires a detailed examination of molecular docking investigations, binding energies, rational design principles, and in silico spectroscopic predictions. Fulfilling these requirements necessitates access to published research where such studies have been performed on the exact molecule .
General computational studies on related sulfonamide compounds are available. For instance, research on other sulfonamide derivatives demonstrates the use of molecular docking to explore their binding to various biological targets. scirp.org These studies often report binding affinities and interaction energies, providing insights into the potential mechanisms of action. mdpi.comcerradopub.com.brnih.gov Furthermore, the principles of rational drug design are frequently applied to the sulfonamide scaffold to optimize activity and selectivity. nih.gov In silico methods are also commonly used to predict spectroscopic properties of novel compounds, which are then compared with experimental data for validation. mdpi.comnih.gov
However, without specific studies on this compound, any attempt to generate the requested article would involve extrapolating from these related, but distinct, molecules. This would not be scientifically accurate and would fail to meet the strict requirement of focusing solely on the specified compound.
Therefore, due to the absence of dedicated research and the corresponding data for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined.
Should you be interested, a similar article could be generated for a more extensively researched sulfonamide derivative for which computational data is readily available, or a broader review of the computational approaches used to study the biphenyl-sulfonamide chemical scaffold could be provided.
N Methylbiphenyl 4 Sulfonamide As a Chemical Scaffold and Building Block in Advanced Molecular Design
Role of Sulfonamides as Versatile Scaffolds in Modern Chemical Synthesis
The sulfonamide functional group (-SO₂NH-) has a rich history in chemistry and drug discovery, evolving from the first sulfa drugs to a ubiquitous feature in modern pharmaceuticals. researchgate.netajchem-b.comnih.gov Sulfonamides are recognized as a "privileged scaffold," meaning they are a recurring molecular framework in a multitude of biologically active compounds. researchgate.net Their importance stems from several key chemical and structural properties. The sulfonamide moiety can act as a bioisostere of a carboxylic group, as it can form a similar network of hydrogen bonds. sci-hub.se The nitrogen atom of the sulfonamide can be easily substituted, and the sulfur atom's geometry allows it to interact with biological targets in a three-dimensional manner.
This versatility has led to the development of sulfonamide-containing drugs for a vast range of diseases, including cancer, viral infections, inflammation, and cardiovascular disorders. researchgate.netnih.gov Researchers value sulfonamides for their straightforward synthesis, high bioavailability, and the ability to fine-tune their physicochemical properties through chemical modification. ajchem-b.com Their stability and predictable reactivity make them reliable building blocks in the synthesis of complex molecules. acs.org The incorporation of the sulfonamide group can significantly influence a molecule's biological activity and pharmacokinetic profile. ontosight.ai
Table 1: Examples of FDA-Approved Sulfonamide-Containing Drugs and Their Applications
| Drug Name | Therapeutic Application |
|---|---|
| Celecoxib | Anti-inflammatory |
| Sulfamethazine | Antibacterial |
| Sulfadiazine | Antibacterial |
| Chlorthalidone | Diuretic |
| Delavirdine | Antiviral (Anti-HIV) |
Scaffold Hopping and Molecular Hybridization Strategies Incorporating Biphenyl (B1667301) Sulfonamide Moieties
In medicinal chemistry, the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties often relies on advanced design strategies like scaffold hopping and molecular hybridization. rsc.org The biphenyl sulfonamide framework is an excellent substrate for both approaches. researchgate.net
Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original orientation of key functional groups. researchgate.netnih.gov This can lead to compounds with entirely new intellectual property, improved properties, or different side-effect profiles. nih.gov For instance, a biphenyl sulfonamide core could be "hopped" to a different heterocyclic or fused ring system that mimics its spatial arrangement, potentially enhancing binding affinity or metabolic stability. sci-hub.se
Molecular hybridization is a strategy that combines two or more distinct pharmacophores (active structural units) into a single hybrid molecule. nih.govuq.edu.au The goal is to create a new compound with a dual or synergistic mode of action. The biphenyl sulfonamide moiety is frequently used as a linker or a foundational scaffold in this approach. sci-hub.se For example, a known enzyme inhibitor containing a biphenyl group could be hybridized with a sulfonamide-based moiety known to interact with a secondary target, creating a multi-target drug candidate. uq.edu.au
Table 2: Comparison of Molecular Design Strategies
| Strategy | Goal | Approach | Application to Biphenyl Sulfonamides |
|---|---|---|---|
| Scaffold Hopping | Discover novel chemotypes, improve properties (e.g., solubility, metabolic stability), escape existing patent space. nih.gov | Replace the core scaffold while maintaining the 3D orientation of key binding groups. researchgate.net | The biphenyl core can be replaced with bioisosteric rings to generate new compound series with potentially better drug-like properties. sci-hub.se |
| Molecular Hybridization | Create compounds with dual or synergistic activity, improve potency. uq.edu.au | Covalently link two or more pharmacophores into a single molecule. nih.gov | The biphenyl sulfonamide unit can serve as a linker or as one of the key pharmacophores to be combined with another active moiety. sci-hub.se |
Design and Synthesis of Chemically Diverse Libraries Based on the n-Methylbiphenyl-4-sulfonamide Core
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. rjpbr.com The this compound core is an ideal starting point for creating such libraries due to its multiple points for diversification. A novel scaffold system allows for the rapid modification of not only functional groups but also their spatial arrangements. nih.gov
The synthesis of a library based on this core would typically involve a combination of solution-phase and solid-phase chemistry techniques. nih.gov The biphenyl scaffold itself allows for the display of several diverse functional groups in various spatial arrangements depending on the substitution pattern chosen. nih.gov Key reactive sites on the this compound scaffold that allow for the introduction of chemical diversity include:
The Sulfonamide Nitrogen: The hydrogen on the nitrogen can be replaced with a vast array of alkyl, aryl, or heterocyclic groups.
The Biphenyl Rings: The aromatic rings can be functionalized with different substituents (e.g., halogens, nitro groups, alkyls) using electrophilic aromatic substitution reactions. These substituents can then be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Cross-Coupling Reactions: The biphenyl unit itself is often constructed via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for immense diversity in both aromatic rings from the outset.
This multi-directional approach enables the generation of large libraries of unique compounds from a single, reliable core structure, significantly accelerating the search for new biologically active molecules. sioc-journal.cnfrontiersin.org
Table 3: Potential Diversification Points on the this compound Scaffold
| Position for Modification | Type of Reaction | Examples of Functional Groups Introduced |
|---|---|---|
| Sulfonamide N-H | Alkylation, Acylation, Arylation | Alkyl chains, amides, substituted phenyl rings, heterocycles |
| Biphenyl Ring (unsubstituted positions) | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H |
| Pre-functionalized Biphenyl Rings | Nucleophilic Substitution, Reductions, Further Couplings | -NH₂, -OH, -CN, amides, esters |
Utilization in the Construction of Complex Chemical Architectures and Advanced Organic Materials
Beyond its role in medicinal chemistry, the this compound scaffold and its derivatives are valuable building blocks for constructing complex supramolecular structures and advanced organic materials. The ability of the sulfonamide group to coordinate with metal ions makes it a useful ligand in coordination chemistry.
For example, researchers have synthesized N-substituted biphenyl-4-sulfonamides and used them to create binary Copper(II) complexes. ubbcluj.ro In one case, a ligand derived from N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide was used to create a discrete, monomeric Cu(II) complex. ubbcluj.ro In another instance, a symmetrical bis-sulfonamide ligand coordinated with two Cu(II) ions, forming a polymeric chain structure. ubbcluj.ro These types of metal-organic architectures are of interest for their potential catalytic and nuclease activities. ubbcluj.ro
In a different study, a 4-methylbiphenyl (B165694) sulfonamide derivatized ligand was used to synthesize a neutral fac-Rhenium(I)(CO)₃ complex. researchgate.net The sulfonamide ligand coordinates with the rhenium core in a tridentate fashion, creating a stable, pseudo-octahedral geometry. researchgate.net Such complexes are investigated for their photophysical properties and potential applications in sensing and imaging. Furthermore, the core structure of 4'-Methylbiphenyl-4-sulfonyl chloride is noted for its utility in the synthesis of polymers, indicating a role for these scaffolds in materials science.
Table 4: Examples of Complex Architectures Derived from Biphenyl Sulfonamide Ligands
| Metal Center | Ligand Type | Resulting Architecture | Potential Application |
|---|---|---|---|
| Copper(II) | N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide | Monomeric metal complex | Nuclease activity ubbcluj.ro |
| Copper(II) | N-bis-(pyridin-2-yl-methyl)biphenyl-4-4'-disulfonamide | Polymeric chain | Nuclease activity ubbcluj.ro |
Future Research Directions and Emerging Paradigms in N Methylbiphenyl 4 Sulfonamide Research
Development of Sustainable and Green Synthetic Routes
The future synthesis of n-Methylbiphenyl-4-sulfonamide and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact and enhance safety. Traditional methods for preparing sulfonamides often rely on the use of hazardous reagents like chlorosulfonic acid and volatile organic solvents, which present significant environmental and handling challenges. frontiersrj.comsci-hub.se Emerging research focuses on developing cleaner, more efficient synthetic pathways.
A promising green strategy involves the catalytic oxidation of thiols or the use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com These methods avoid harsh reagents and can often be performed under milder conditions. For this compound, this could involve a one-pot synthesis starting from 4-biphenylthiol, which is oxidized in situ to the corresponding sulfonyl chloride and then reacted with N-methylamine. The use of eco-friendly solvents such as water, ethanol, or glycerol (B35011) is a key aspect of this approach, combined with a solvent-free workup that may only require simple filtration. rsc.org
Electrochemical synthesis represents another frontier, offering a conceptually new way to construct the sulfonamide group by avoiding bulk chemical oxidants and harsh conditions. chemistryworld.comresearchgate.net The development of an electrochemical route for this compound could significantly improve the sustainability of its production.
Table 1: Comparison of Synthetic Routes for Sulfonamides
| Feature | Traditional Route (e.g., Chlorosulfonic Acid) | Emerging Green Routes |
|---|---|---|
| Starting Materials | Arenes, Chlorosulfonic Acid | Thiols, Aryl Boronic Acids, SO2 Surrogates sci-hub.sethieme-connect.com |
| Reagents/Catalysts | Stoichiometric hazardous reagents | Catalytic amounts of transition metals, enzymes, or electrochemical cells frontiersrj.comchemistryworld.com |
| Solvents | Dichloromethane, other chlorinated solvents nsf.gov | Water, Ethanol, Glycerol, Deep Eutectic Solvents rsc.org |
| Byproducts | Acidic and corrosive waste streams | Fewer and less hazardous byproducts |
| Reaction Conditions | Often harsh (e.g., extreme pH, high temperatures) sci-hub.se | Generally mild (e.g., room temperature, ambient pressure) rsc.orgnih.gov |
| Workup/Purification | Aqueous workups, extraction with organic solvents | Simple filtration, minimal purification steps rsc.org |
Integration of Machine Learning and Artificial Intelligence for De Novo Design of this compound Derivatives
Table 2: Application of AI/ML Models in Designing this compound Derivatives
| AI/ML Model Type | Function in De Novo Design | Specific Application for this compound |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Learns from sequential data like SMILES strings to generate new, valid molecular structures. nih.gov | Generation of novel derivatives by modifying substituents on the biphenyl (B1667301) rings or the amide nitrogen. |
| Generative Adversarial Networks (GANs) | A generator network creates new molecules, while a discriminator network evaluates their similarity to real drug-like molecules. nih.gov | Designing compounds with improved target specificity and novelty compared to existing sulfonamides. |
| Transformers (e.g., GPT) | Captures long-range dependencies in molecular structures, leading to more complex and valid generated molecules. chemrxiv.org | Building diverse libraries of this compound analogues with varied scaffolds and linkers. |
| Diffusion Models | Starts with random noise and iteratively refines it into a coherent molecular structure based on learned rules. nih.gov | Creating derivatives with specific 3D conformations to fit a target's binding pocket with high precision. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity or other properties of molecules based on their structural features. nih.gov | Rapidly screening generated derivatives in silico to prioritize the most promising candidates for synthesis. |
Exploration of Novel Catalytic Systems for this compound Functionalization
Future research will heavily focus on novel catalytic systems to enable precise and efficient functionalization of the this compound scaffold. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is particularly valuable for creating a diverse range of analogues for structure-activity relationship (SAR) studies.
Transition-metal catalysis, employing metals such as palladium, copper, rhodium, and iron, offers powerful tools for this purpose. frontiersrj.com For instance, palladium-catalyzed cross-coupling reactions could be used to introduce various substituents onto the biphenyl rings of this compound. sci-hub.se C-H activation is another powerful strategy that allows for direct modification of the aromatic core without the need for pre-functionalized starting materials, representing a more atom-economical approach.
Photocatalysis has emerged as a particularly promising field, using visible light to drive chemical reactions under exceptionally mild conditions. nih.gov This technology can be harnessed to generate sulfonyl radicals from sulfonamides, which can then participate in a variety of transformations, such as the functionalization of alkenes. nih.gov Applying photocatalytic methods to this compound could unlock new reaction pathways for its derivatization that are inaccessible through traditional thermal methods.
Advanced In Situ and Operando Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods for this compound. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions—known as in situ and operando studies—are becoming indispensable tools for mechanistic investigation.
Techniques such as in situ Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can provide detailed information about the structural evolution of reactants, intermediates, and products as the reaction proceeds. researchgate.net By applying these methods to the synthesis and functionalization of this compound, researchers can directly observe transient intermediates and catalyst resting states. researchgate.net This data is invaluable for validating proposed mechanistic pathways, identifying reaction bottlenecks, and understanding the precise role of catalysts and reagents. researchgate.net The insights gained from these studies will enable the fine-tuning of reaction conditions to maximize yield, minimize byproducts, and develop more robust and scalable chemical processes.
High-Throughput Experimentation and Automation in this compound Synthesis and Screening
To accelerate the discovery and optimization of this compound-based drug candidates, the integration of high-throughput experimentation (HTE) and automation is essential. nih.govresearchgate.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds in a parallel and automated fashion, significantly shortening the traditional "design-make-test-analyze" cycle in medicinal chemistry. nih.gov
Automated synthesis platforms, utilizing either parallel batch reactors or continuous flow chemistry systems, can be programmed to produce hundreds of distinct this compound derivatives with systematic variations. nih.govyoutube.com Flow chemistry, in particular, allows for precise control over reaction parameters and can facilitate reactions that are difficult to perform in batch. researchgate.net
Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to quickly identify "hits" with desired biological activity. nih.govmsu.edu The entire workflow, from synthesis and purification to biological assaying and data analysis, can be integrated and automated. nih.gov This paradigm shift allows for a much faster exploration of the chemical space around the this compound core, leading to more rapid identification of lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
